![molecular formula C29H34N6O B1231660 A 419259 CAS No. 364042-47-7](/img/structure/B1231660.png)
A 419259
描述
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-4-amines, including compounds similar to our target molecule, often involves strategic substituent variation on the core structure to achieve desired biological activities. For instance, a study detailed the synthesis and structure-activity relationship (SAR) of 2,4-disubstituted pyrimidine derivatives, showing how varying steric and electronic properties at the C-2 and C-4 positions can influence their biological functions (Mohamed et al., 2011).
Molecular Structure Analysis
Molecular modeling studies have provided insights into how the central pyrimidine ring serves as a suitable template for developing compounds targeting multiple pathological routes in diseases like Alzheimer's by inhibiting cholinesterase and amyloid-β (Aβ) aggregation (Mohamed et al., 2011). This highlights the importance of the molecular structure in determining the compound's interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving pyrrolo[2,3-d]pyrimidin-4-amines are influenced by the substituents on the pyrimidine ring, which can significantly affect their chemical and biological properties. For example, cyclization reactions have been utilized to synthesize novel derivatives with potential inhibitory activities against enzymes like lipoxygenase, showcasing the chemical versatility of these compounds (Asghari et al., 2016).
Physical Properties Analysis
The physical properties of 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine and related compounds, such as solubility, melting point, and stability, are crucial for their application in biological systems. These properties are determined by the molecular structure and the nature of substituents on the pyrimidine ring, affecting the compound's overall bioavailability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are central to the compound's application in medicinal chemistry. Studies have shown that modifications on the pyrimidine ring can lead to compounds with dual activities, such as cholinesterase inhibition and prevention of amyloid-β aggregation, indicating the potential for therapeutic applications in neurodegenerative diseases (Mohamed et al., 2011).
科学研究应用
Src 家族激酶抑制剂
“A 419259” 是一种有效的 Src 家族激酶抑制剂 . Src 家族激酶是一组非受体酪氨酸激酶,在细胞生长、存活、迁移和分化中发挥关键作用。 它们与癌症进展和转移有关 .
癌症研究
该化合物是激酶磷酸酶生物学研究的特色产品 . 它在癌症研究中使用,因为它能够抑制 Src 家族激酶,而 Src 家族激酶在癌细胞中通常过度表达 .
K-562 细胞的抑制
“this compound” 以 0.1 μM 到 0.3 μM 之间的 IC50 值抑制 K-562 细胞 . K-562 细胞是人永生化髓系白血病细胞系。 这表明“this compound” 可能用于白血病治疗 .
Meg-01 细胞的抑制
它还以大约 0.1 μM 的 IC50 值抑制 Meg-01 细胞增殖 . Meg-01 是一种人巨核细胞白血病细胞系。 这表明“this compound” 可能用于治疗巨核细胞白血病 .
生化和生理作用
“this compound” 已发现对 src、lck、blk、csk、fyn 和 lyn 的 IC50 值在 15 到 50 nM 之间 . 这些都是 Src 家族激酶的成员,表明“this compound” 对这些激酶具有广泛的抑制活性 .
药物开发
由于其对 Src 家族激酶的有效抑制活性及其对各种癌细胞系的效应,“this compound” 是药物开发的有希望的候选者。 它可能用于开发治疗各种癌症的新方法,包括白血病 .
作用机制
Target of Action
A 419259, also known as RK 20449, is a broad-spectrum pyrrolo-pyrimidine inhibitor . It has high selectivity towards the Src family . The primary targets of this compound are Src, Lck, and Lyn . These are all members of the Src family kinases (SFKs), which play crucial roles in cellular proliferation, survival, and differentiation .
Mode of Action
This compound interacts with its targets (Src, Lck, and Lyn) by inhibiting their kinase activity . The IC50 values for Src, Lck, and Lyn are 9 nM, <3 nM, and <3 nM, respectively . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of Src, Lck, and Lyn by this compound affects several biochemical pathways. For instance, it blocks the proliferation and induces apoptosis in Chronic Myeloid Leukemia (CML) cell lines . It also inhibits overall SFK activity in CML cell lines and blocks Src kinase activation .
Pharmacokinetics
It is soluble up to 100 mg/mL in DMSO , which suggests that it could be administered in a solution for in vivo studies.
Result of Action
This compound has been shown to suppress proliferation and induce apoptosis in CML cell lines . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo . Moreover, it has been found to inhibit the differentiation of murine embryonic stem cells while maintaining pluripotency .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of IL-3, a type of interleukin, can affect the compound’s ability to inhibit cell proliferation . .
属性
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSOQRNTAPCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
364042-47-7 | |
Record name | A 419259 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as an inhibitor of HCK, a member of the Src family kinases (SFKs). Crystallographic studies revealed that this compound binds to the ATP-binding site of HCK, inducing an outward rotation of the kinase domain's αC-helix. This conformation prevents phosphotransfer, thereby inhibiting HCK kinase activity.
A: While the provided research excerpts do not offer detailed spectroscopic data, the crystal structure of 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine complexed with HCK kinase has been resolved. This structural information offers valuable insights into the binding mode and interactions within the kinase active site.
A: Indeed, a study employed 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine within a crystal soaking experiment. This technique involves introducing a different compound to a pre-formed protein-ligand crystal, aiming to displace the initial ligand if the new compound exhibits higher affinity for the binding site. This approach can provide insights into binding affinities and potential for competition among different inhibitors.
A: While 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates inhibitory activity against HCK, its selectivity profile requires further investigation. It is crucial to assess its activity against a wider panel of kinases to determine its specificity and potential off-target effects.
A: HCK plays a role in various cellular processes, including proliferation, survival, and differentiation. Inhibiting HCK with compounds like 7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can disrupt these processes, potentially impacting cell fate and survival.
A: Investigating potential resistance mechanisms, such as the emergence of the HCK-T338M mutation, is crucial for anticipating and overcoming drug resistance in clinical settings. Understanding these mechanisms can guide the development of next-generation inhibitors with improved efficacy and a reduced likelihood of resistance development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。